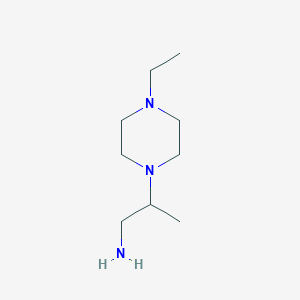

2-(4-Ethylpiperazin-1-yl)propan-1-amine

Beschreibung

Contextualization within Amine and Piperazine (B1678402) Chemical Classes

Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are fundamental to a vast array of chemical and biological processes. 2-(4-Ethylpiperazin-1-yl)propan-1-amine incorporates a primary amine group (-NH2), which imparts characteristic basicity and nucleophilicity, making it reactive in a variety of chemical transformations.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The piperazine core is prevalent in numerous biologically active compounds due to its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability. nih.govtandfonline.com The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. tandfonline.com

Overview of Related Alkylamino-Piperazine Derivatives in Chemical Literature

The chemical literature is replete with examples of alkylamino-piperazine derivatives that exhibit a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antidepressant, antipsychotic, antihistamine, and anti-inflammatory effects. benthamdirect.com The structural flexibility of the piperazine ring, combined with the diverse functionalities that can be introduced via the alkylamino side chain, allows for the creation of extensive libraries of compounds for drug discovery screening.

Structure-activity relationship (SAR) studies on various alkylamino-piperazine derivatives have provided valuable insights into the molecular features required for specific biological targets. For instance, modifications to the length and branching of the alkyl chain, as well as the nature of the substituents on the piperazine nitrogen, can significantly impact a compound's potency and selectivity.

Significance of the Compound as a Molecular Scaffold and Intermediate

The true significance of this compound lies in its utility as a molecular scaffold and a chemical intermediate. A molecular scaffold is a core structure upon which other chemical moieties can be systematically added to create a family of related compounds. The combination of the reactive primary amine and the modifiable secondary amine within the piperazine ring makes this compound an ideal starting point for the synthesis of more complex molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-ethylpiperazin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)9(2)8-10/h9H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWUFRQQNSYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Ethylpiperazin 1 Yl Propan 1 Amine

General Considerations for Amination and Alkylation Strategies

The construction of the target molecule, 2-(4-ethylpiperazin-1-yl)propan-1-amine, can be envisioned through two primary retrosynthetic disconnections. The first involves the formation of the bond between the nitrogen of 1-ethylpiperazine and the C2 position of the propan-1-amine backbone. The second approach involves constructing the ethyl group on the piperazine (B1678402) ring as a final step. Key strategies for achieving these connections include reductive amination and nucleophilic substitution.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of this compound, this could involve the reaction of 1-ethylpiperazine with a suitable three-carbon carbonyl compound. The choice of reducing agent is crucial and can range from catalytic hydrogenation to hydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.org

Nucleophilic substitution reactions offer another direct route. This strategy typically involves the reaction of an amine acting as a nucleophile with an alkyl halide or a substrate with a good leaving group. In the context of synthesizing the target compound, 1-ethylpiperazine could be reacted with a 2-halopropan-1-amine derivative or a related electrophile. The success of this approach depends on factors such as the nature of the leaving group, the solvent, and the reaction temperature. mdpi.com

Exploration of Synthetic Routes for Analogous Alkylamino-Piperazine Structures

Reductive amination is a widely employed strategy for the synthesis of N-substituted piperazines. For instance, the synthesis of various CXCR4 antagonists with piperidinyl and piperazinyl alkylamine side chains has been accomplished using reductive amination. In one example, a secondary amine was reacted with Boc-protected piperazinyl aldehydes in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired product. nih.gov

A plausible reductive amination route to this compound could involve the reaction of 1-ethylpiperazine with a protected aminoacetone derivative, such as N-Boc-aminoacetone. The initial reaction would form an imine intermediate, which would then be reduced to the target secondary amine. Subsequent deprotection of the Boc group would yield the final product.

| Reactant 1 | Reactant 2 | Reducing Agent | Product Type |

| 1-Ethylpiperazine | N-Boc-aminoacetone | Sodium triacetoxyborohydride | Protected this compound |

| Piperazine | Acetaldehyde | Catalytic Hydrogenation | 1-Ethylpiperazine guidechem.com |

Nucleophilic substitution is a fundamental and versatile method for N-alkylation of piperazines. The synthesis of 1-ethylpiperazine itself can be achieved by reacting piperazine with bromoethane, although this can lead to the formation of the N,N'-diethylpiperazine by-product. guidechem.com This highlights a common challenge in controlling the degree of alkylation on the symmetrical piperazine ring.

In a related example, the synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was achieved through the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.comresearchgate.net This demonstrates the feasibility of forming a C-N bond at a secondary amine of a substituted piperazine using an alkyl halide.

A potential nucleophilic substitution route to the target molecule could involve the reaction of 1-ethylpiperazine with a suitable 2-substituted propan-1-amine derivative where the substituent at the 2-position is a good leaving group, such as a halide (e.g., 2-bromopropan-1-amine). The primary amine would likely need to be protected to prevent self-alkylation. Another approach could involve the reaction of 1-ethylpiperazine with propylene oxide, which would result in the formation of 1-(4-ethylpiperazin-1-yl)propan-2-ol. nih.gov This intermediate could then be converted to the desired amine, for example, through a Mitsunobu reaction or by conversion of the alcohol to a leaving group followed by substitution with an amine surrogate.

| Nucleophile | Electrophile | Product Type |

| Piperazine | Bromoethane | 1-Ethylpiperazine guidechem.comguidechem.com |

| 4-(4-chlorophenyl)piperazine | Ethyl 2-bromo-2-methylpropanoate | 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester mdpi.comresearchgate.net |

| 1-Ethylpiperazine | Propylene Oxide | 1-(4-Ethylpiperazin-1-yl)propan-2-ol |

Multi-step synthetic sequences can also be employed, often providing greater control over the final product's structure. One such approach involves the introduction of a nitrile group, which can then be reduced to a primary amine. For example, a piperazine derivative could be reacted with a halopropionitrile to introduce the propylnitrile side chain. Subsequent reduction of the nitrile group, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired primary amine. This method is advantageous as it avoids the direct handling of potentially unstable amino-aldehydes or ketones.

Potential for Stereoselective Synthesis of Enantiomers

The target molecule, this compound, contains a chiral center at the C2 position of the propane (B168953) backbone and therefore exists as a pair of enantiomers. The synthesis of enantiomerically pure chiral 1,2-diamines is a significant area of research due to their importance as building blocks in pharmaceuticals and as ligands in asymmetric catalysis. acs.orgsigmaaldrich.com

Several strategies can be envisioned for the stereoselective synthesis of the enantiomers of this compound. One approach is to use a chiral starting material. For example, enantiomerically pure alaninol can be used as a precursor. The hydroxyl group could be converted into a good leaving group, followed by nucleophilic substitution with 1-ethylpiperazine.

Asymmetric synthesis methodologies could also be employed. For instance, the reductive amination of a suitable prochiral ketone with 1-ethylpiperazine could be carried out using a chiral catalyst or a chiral reducing agent to induce stereoselectivity. wikipedia.org The development of catalytic asymmetric methods for the synthesis of 1,2-diamines has seen significant progress. ua.es These methods often involve the use of chiral metal complexes to control the stereochemical outcome of the reaction. acs.orgnih.gov

Another strategy is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amines.

| Strategy | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as alaninol. |

| Asymmetric Catalysis | Reductive amination of a prochiral ketone using a chiral catalyst. |

| Diastereomeric Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(4-Ethylpiperazin-1-yl)propan-1-amine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its intricate structure.

Proton (¹H) NMR Spectral Interpretation

Based on the analysis of its constituent fragments, N-ethylpiperazine and 2-aminopropane, the following proton signals are anticipated docbrown.infochemicalbook.com:

Ethyl Group Protons: The ethyl group attached to the piperazine (B1678402) nitrogen will show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), due to coupling with each other.

Piperazine Ring Protons: The protons on the piperazine ring are expected to appear as complex multiplets due to their diastereotopic nature and coupling with each other.

Propan-1-amine Moiety Protons: The methyl group (CH₃) on the propane (B168953) chain will likely appear as a doublet, coupled to the adjacent methine proton. The methine proton (-CH-) will be a multiplet due to coupling with the adjacent methyl and methylene groups. The methylene protons of the primary amine group (-CH₂NH₂) are expected to be diastereotopic and appear as distinct signals, likely multiplets. The amine protons (-NH₂) themselves often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent libretexts.org.

Predicted ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.05 | t | 3H | -CH₂-CH₃ (Ethyl) |

| ~1.10 | d | 3H | -CH(CH₃ )- |

| ~2.40 | q | 2H | -CH₂ -CH₃ (Ethyl) |

| ~2.5-2.8 | m | 8H | Piperazine ring protons |

| ~2.90 | m | 1H | -CH (CH₃)- |

| ~3.00, ~3.15 | m | 2H | -CH₂ -NH₂ |

| (variable) | br s | 2H | -NH₂ |

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

The predicted ¹³C NMR spectrum for this compound, based on data from N-ethylpiperazine and 2-aminopropane, would show the following resonances docbrown.infochemicalbook.com:

Ethyl Group Carbons: Two signals are expected for the ethyl group, one for the methyl carbon and one for the methylene carbon.

Piperazine Ring Carbons: The carbon atoms of the piperazine ring will likely show two or more distinct signals due to the substitution pattern.

Propan-1-amine Moiety Carbons: Three signals are anticipated for the propane chain: the methyl carbon, the methine carbon, and the methylene carbon attached to the primary amine.

Predicted ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~12.0 | -CH₂-CH₃ (Ethyl) |

| ~18.0 | -CH(CH₃ )- |

| ~45.0 | -CH₂ -NH₂ |

| ~52.0 | -CH₂ -CH₃ (Ethyl) |

| ~53.0 | Piperazine ring carbons |

| ~55.0 | Piperazine ring carbons |

| ~60.0 | -CH (CH₃)- |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, and between the methyl, methine, and methylene protons of the propan-1-amine moiety.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the methylene protons of the ethyl group and the adjacent carbon atoms in the piperazine ring.

Nitrogen (¹⁵N) and Phosphorus (³¹P) NMR Studies on Related Heteroatom-Containing Systems

There are no phosphorus atoms in this compound, so ³¹P NMR is not applicable to this compound. However, in related systems where a phosphorus-containing group might be introduced, ³¹P NMR would be a powerful tool for characterization due to its high sensitivity and wide chemical shift range.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups. Analysis of the spectra of N-ethylpiperazine and 2-aminopropane can help in predicting these bands docbrown.infonih.govresearchgate.netnist.govresearchgate.net.

N-H Vibrations: The primary amine group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. N-H bending vibrations are also expected around 1600 cm⁻¹ libretexts.org.

C-H Vibrations: The aliphatic C-H stretching vibrations from the ethyl, propyl, and piperazine moieties will appear in the 2800-3000 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations of the aliphatic amines will be present in the fingerprint region, typically between 1000 and 1250 cm⁻¹ libretexts.org.

CH₂ and CH₃ Bending Vibrations: Bending (scissoring and rocking) vibrations for the methylene and methyl groups will be observed in the 1350-1470 cm⁻¹ range.

Predicted FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2800-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600 | N-H bend | Primary Amine (-NH₂) |

| 1350-1470 | C-H bend | CH₂, CH₃ |

| 1000-1250 | C-N stretch | Aliphatic Amine |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are specific to its chemical bonds and symmetry. While a dedicated Raman spectrum for this compound is not extensively reported in the literature, its characteristic vibrational frequencies can be reliably predicted based on extensive studies of related piperazine derivatives and aliphatic amines. dergipark.org.trscispace.com

The Raman spectrum is expected to be dominated by vibrations originating from the piperazine ring, the ethyl group, and the propan-1-amine side chain. Key vibrational modes would include:

C-H Stretching: The aliphatic C-H stretching vibrations from the ethyl, propyl, and piperazine ring methylene groups are anticipated to appear as strong bands in the 2800–3000 cm⁻¹ region. dergipark.org.trscispace.com

N-H Stretching: The primary amine (-NH₂) group would typically exhibit symmetric and asymmetric stretching vibrations, though these can sometimes be weak or difficult to interpret in Raman spectra. scispace.com

Piperazine Ring Vibrations: The piperazine ring has characteristic "breathing" and deformation modes. C-C stretching vibrations within the ring are typically observed in the 1445-1630 cm⁻¹ range. dergipark.org.tr C-N stretching vibrations are also prominent, usually found between 1100 and 1300 cm⁻¹.

Interactive Table: Predicted Raman Vibrational Modes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Ethyl, Propyl, Piperazine Ring |

| N-H Stretch (Amine) | 3100 - 3500 | Primary Amine (-NH₂) |

| C-C Stretch (Aromatic-like) | 1445 - 1630 | Piperazine Ring |

| CH₂ Scissoring/Deformation | 1400 - 1470 | Methylene Groups |

| C-N Stretch | 1100 - 1300 | Piperazine Ring, Propylamine (B44156) Chain |

| Skeletal Deformations | < 1200 | Entire Molecule |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₂₁N₃, corresponding to a molecular weight of approximately 171.29 g/mol . americanelements.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 171. The fragmentation of this molecule is expected to follow characteristic pathways for aliphatic amines and piperazine derivatives. docbrown.infodocbrown.info The most prominent fragmentation mechanism is typically alpha-cleavage, which involves the breaking of a C-C bond adjacent to a nitrogen atom, leading to the formation of a stable, resonance-stabilized cation.

Predicted fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the piperazine ring and the propanamine side chain could lead to a fragment.

Alpha-cleavage at the propanamine moiety: The most probable fragmentation would be the cleavage of the C1-C2 bond of the propyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium ion. This is often the base peak in the mass spectra of such amines. docbrown.info

Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to a series of smaller ions. A common fragmentation involves the loss of ethyleneimine or related fragments.

Cleavage of the N-ethyl group: Loss of an ethyl radical from the piperazine nitrogen would result in a fragment ion at m/z 142.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 171 | [C₉H₂₁N₃]⁺ | Molecular Ion (M⁺) |

| 156 | [C₈H₁₈N₃]⁺ | Loss of methyl radical (•CH₃) from propanamine side chain (alpha-cleavage) |

| 142 | [C₇H₁₆N₃]⁺ | Loss of ethyl radical (•C₂H₅) from piperazine nitrogen |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage yielding the ethylpiperazine cation |

| 86 | [C₄H₁₀N₂]⁺ | Further fragmentation of the piperazine ring |

| 72 | [C₃H₈N₂]⁺ | Fragmentation of the propanamine and piperazine structure |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. nih.gov While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, allows for a detailed and accurate estimation of its molecular architecture. researchgate.net

The piperazine ring is expected to adopt a stable chair conformation, which minimizes steric strain. The ethyl group and the propan-1-amine substituent would likely occupy equatorial positions to reduce 1,3-diaxial interactions.

Based on crystallographic data from analogous compounds, the expected geometric parameters are as follows: researchgate.net

C-N bond lengths within the piperazine ring are typically in the range of 1.45 Å to 1.47 Å.

C-C bond lengths in the ring and side chains are expected to be around 1.52 Å to 1.54 Å, consistent with standard sp³-sp³ carbon bonds.

Bond angles within the piperazine ring (C-N-C and N-C-C) will deviate slightly from the ideal tetrahedral angle of 109.5° due to ring puckering, typically falling in the range of 109° to 112°.

Interactive Table: Representative Geometric Parameters from a Related Ethylpiperazine Crystal Structure researchgate.net

| Parameter | Atoms Involved | Value |

| Bond Length | C-N (ring) | ~1.46 Å |

| Bond Length | C-C (ring) | ~1.52 Å |

| Bond Length | N-C (ethyl) | ~1.47 Å |

| Bond Angle | C-N-C (ring) | ~109.8° |

| Bond Angle | N-C-C (ring) | ~111.5° |

| Torsion Angle | C-N-C-C (ring) | ~55-60° (chair conformation) |

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various non-covalent interactions. The primary amine group (-NH₂) is a key functional group for forming intermolecular hydrogen bonds, acting as both a donor and an acceptor. It is highly probable that N-H···N hydrogen bonds would be a dominant motif, linking molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netresearchgate.net

The this compound molecule possesses a stereocenter at the second carbon atom of the propane chain (the carbon atom bonded to the primary amine and the piperazine ring). Consequently, the compound exists as a pair of enantiomers: (R)-2-(4-Ethylpiperazin-1-yl)propan-1-amine and (S)-2-(4-Ethylpiperazin-1-yl)propan-1-amine.

When a chiral compound is crystallized as a single enantiomer, X-ray crystallography is the definitive method for determining its absolute configuration. nih.gov By using anomalous dispersion effects, typically with copper radiation, the true handedness of the molecule in the crystal can be unambiguously established. This technique is crucial in pharmaceutical development where the biological activity of enantiomers can differ significantly.

The assessment of chiral purity (or enantiomeric excess) is typically performed using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, or by derivatization with a chiral reagent followed by standard chromatographic or spectroscopic analysis. mdpi.comnih.gov

Theoretical and Computational Chemistry of 2 4 Ethylpiperazin 1 Yl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These ab initio or semi-empirical methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement to determine the electronic wavefunction and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. mdpi.comresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for molecules of moderate size like 2-(4-Ethylpiperazin-1-yl)propan-1-amine.

Illustrative Example of Optimized Geometric Parameters This table demonstrates the type of data obtained from a DFT geometry optimization. The values are not actual calculated results for the compound.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-N (piperazine ring) | 1.46 Å |

| Bond Length | C-C (ethyl group) | 1.54 Å |

| Bond Angle | C-N-C (piperazine ring) | 110.5° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei. youtube.com The most important of these orbitals for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govmdpi.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.commaterialsciencejournal.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com For this compound, the nitrogen atoms with their lone pairs of electrons would be expected to contribute significantly to the HOMO.

Illustrative Example of Molecular Orbital Energies This table shows representative data that would be generated from a HOMO-LUMO analysis. The values are for illustrative purposes only.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | 1.2 |

The Molecular Electrostatic Potential (MEP) is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a color-coded guide to the charge distribution:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found near electronegative atoms like nitrogen or oxygen.

Blue regions indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or non-polar areas.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the piperazine (B1678402) ring and the primary amine group, identifying them as sites for electrophilic interaction.

Fukui functions are another tool derived from DFT that helps predict local reactivity. mdpi.comresearchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dedergipark.org.trresearchgate.net This method provides insights into the charge distribution (natural atomic charges) and the stabilizing interactions within the molecule.

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu This analysis reveals hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from a filled (donor) NBO, such as a σ bond or a lone pair, to an empty (acceptor) NBO, typically an antibonding orbital (σ*). The stabilization energy (E(2)) associated with these interactions is calculated, with larger values indicating stronger interactions and greater molecular stability. wisc.edu For this compound, significant interactions would be expected involving the lone pairs on the nitrogen atoms delocalizing into adjacent antibonding C-C or C-H orbitals.

Illustrative Example of NBO Donor-Acceptor Interactions This table exemplifies the output of an NBO analysis, showing stabilizing interactions. The data is not specific to the target molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | 3.5 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly vibrate and change shape. Molecular Dynamics (MD) simulations are a computational method used to study these movements over time. frontiersin.org

In an MD simulation, atoms are modeled as particles, and their motions are governed by the forces described by a classical force field. By solving Newton's equations of motion for every atom in the system, the simulation generates a trajectory—a history of the positions and velocities of all atoms over a period of time. frontiersin.org

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The piperazine ring can exist in different conformations (e.g., chair, boat), and the ethyl and aminopropane side chains have multiple rotatable bonds. MD simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates, which is crucial for understanding its interactions with other molecules, such as biological receptors. frontiersin.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, providing a powerful complement to experimental analysis.

Vibrational Frequencies (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. scirp.orgnih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C-H, C-N, N-H). mdpi.comderpharmachemica.com Comparing the computed spectrum with an experimental one can help confirm the molecule's structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. mdpi.com The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS). docbrown.info This allows for the assignment of experimental NMR signals to specific atoms in the molecule and can help distinguish between different isomers or conformers.

Illustrative Example of Predicted vs. Experimental 13C NMR Shifts This table demonstrates how computational results are compared with experimental data. The values are hypothetical.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C (CH3-ethyl) | 12.5 | 12.1 |

| C (CH2-ethyl) | 52.8 | 52.4 |

| C (piperazine) | 53.5 | 53.1 |

Structure-Property Relationship Studies using Computational Methods (e.g., QSAR for general chemical properties)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical properties. For piperazine derivatives, QSAR models have been instrumental in understanding how structural modifications influence their pharmacological effects. nih.govresearchgate.netnih.gov

In a typical QSAR study, molecular descriptors are calculated for a set of molecules. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with an observed property.

For various classes of piperazine derivatives, QSAR studies have identified key molecular features that govern their activity. For instance, in the context of antihistamine and antibradykinin effects, 3D-QSAR studies on piperazine derivatives have shown that electrostatic and steric factors are crucial for their antagonistic effects. nih.gov Similarly, for aryl piperazine derivatives with antidepressant activities, 2D and 3D-QSAR models have been developed. These models indicated that descriptors related to molecular shape, dipole moment, and electronic properties (like the Highest Occupied Molecular Orbital, HOMO) are significant in predicting their reuptake inhibition activity for serotonin (B10506) and noradrenaline. nih.gov

These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR techniques that provide contour maps illustrating the favorable and unfavorable regions for different properties around the molecule. ekb.eg Such information is invaluable for the rational design of new compounds with enhanced activity. While a specific QSAR model for this compound is not available, the methodologies used for other piperazine-containing compounds demonstrate the potential of this approach to predict its general chemical properties and potential biological activities.

Table 1: Examples of QSAR Studies on Piperazine Derivatives

| Class of Piperazine Derivative | Therapeutic Target/Activity | Key Findings from QSAR Models |

|---|---|---|

| General Piperazine Derivatives | Antihistamine & Antibradykinin | Electrostatic and steric factors are correlated with antagonistic effects. nih.gov |

| Aryl Alkanol Piperazine Derivatives | Antidepressant (5-HT & NA reuptake) | Descriptors for dipole moment, electronic properties (HOMO), and molecular shape are influential. nih.gov |

| Aryl-Piperazine Derivatives | Antimalarial | Linear regression models link molecular structure characteristics to potencies against P. falciparum. researchgate.net |

Reaction Mechanism Predictions using Computational Methods

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions at the molecular level. Methods like Density Functional Theory (DFT) are frequently used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds.

For compounds containing piperazine and similar amine functionalities, computational studies have investigated various reaction mechanisms. A significant area of research has been the reaction of piperazine with other molecules, such as carbon dioxide (CO2) and nitrosating agents. nih.govacs.org For example, quantum chemistry calculations have been performed to investigate the nitrosation mechanism of piperazine, which is relevant to its use in post-combustion CO2 capture. These studies have revealed multi-step mechanisms, sometimes initiated by the formation of a charge-transfer complex. nih.gov

Another example is the computational investigation into the "shuttle mechanism" of piperazine for enhanced CO2 absorption in aqueous blends. Static quantum mechanical calculations and ab initio molecular dynamics (AIMD) simulations have been used to evaluate the thermodynamic stability of reaction products and identify kinetically favorable reaction pathways. acs.org

While specific reaction mechanism predictions for this compound are not found in the reviewed literature, studies on simpler, related amines like propylamine (B44156) provide a template for how such reactions could be investigated. For instance, a detailed computational study on the dehydrogenation of trans-propylamine using DFT has explored different mechanistic pathways, calculating thermodynamic functions and activation parameters for each. nih.gov Such an approach could be applied to predict the thermal decomposition pathways or metabolic fate of this compound.

Table 2: Examples of Computational Reaction Mechanism Studies on Piperazine and Related Amines

| Compound(s) | Reaction Investigated | Computational Method(s) Used | Key Findings |

|---|---|---|---|

| Piperazine | Nitrosation in CO2 capture | Quantum chemistry calculations | Identified a novel three-step nitrosation mechanism initiated by a charge-transfer complex. nih.gov |

| Piperazine Blends | CO2 Absorption ("Shuttle Mechanism") | Static quantum mechanics, Ab initio molecular dynamics (AIMD) | Evaluated thermodynamic stability of products and identified kinetically favorable pathways. acs.orgresearchgate.net |

| Propylamine | Dehydrogenation | Density Functional Theory (DFT) | Calculated thermodynamic and activation parameters for various mechanistic pathways. nih.gov |

Reactivity and Chemical Transformations

Reactions of the Primary Amine Functional Group

The primary amine group (-NH2) is a versatile nucleophile and can participate in a wide array of reactions.

Acylation Reactions: The primary amine of 2-(4-Ethylpiperazin-1-yl)propan-1-amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. This nucleophilic acyl substitution reaction proceeds through an addition-elimination mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of a stable amide bond. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct formed when using acyl chlorides pearson.comchemguide.co.uksavemyexams.comchemistrysteps.comchemguide.co.uk.

The general reaction can be depicted as follows: R-COCl + H₂N-CH(CH₃)CH₂-piperazine-N-C₂H₅ → R-CONH-CH(CH₃)CH₂-piperazine-N-C₂H₅ + HCl

Table 1: Examples of Acylation Reactions of this compound

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(2-(4-ethylpiperazin-1-yl)propyl)acetamide |

| Benzoyl chloride | N-(2-(4-ethylpiperazin-1-yl)propyl)benzamide |

Sulfonylation Reactions: Similarly, the primary amine can react with sulfonyl chlorides to yield sulfonamides. This reaction is a common method for the synthesis of sulfonamide derivatives cbijournal.com. The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride.

The general reaction is: R-SO₂Cl + H₂N-CH(CH₃)CH₂-piperazine-N-C₂H₅ → R-SO₂NH-CH(CH₃)CH₂-piperazine-N-C₂H₅ + HCl

Table 2: Examples of Sulfonylation Reactions of this compound

| Sulfonyl Chloride | Product |

|---|---|

| Benzenesulfonyl chloride | N-(2-(4-ethylpiperazin-1-yl)propyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(2-(4-ethylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide |

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases nih.govchemsociety.org.ngmdpi.com. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine youtube.com. The reaction is reversible and can be driven to completion by removing the water formed during the reaction youtube.com.

The general reaction is: R-CHO + H₂N-CH(CH₃)CH₂-piperazine-N-C₂H₅ ⇌ R-CH=N-CH(CH₃)CH₂-piperazine-N-C₂H₅ + H₂O

Research on similar aminoalkylpiperazine derivatives has demonstrated the successful synthesis of Schiff bases. For instance, 2-(piperazin-1-yl)ethanamine has been reacted with various aldehydes to form stable Schiff base ligands pharmaffiliates.comillinois.edu.

Table 3: Examples of Imine/Schiff Base Formation with this compound

| Carbonyl Compound | Product (Imine/Schiff Base) |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-2-(4-ethylpiperazin-1-yl)propan-1-amine |

| Salicylaldehyde | 2-(((E)-(2-(4-ethylpiperazin-1-yl)propyl)imino)methyl)phenol |

The primary amine group in this compound can act as a nucleophile in substitution reactions with alkyl halides. This reaction leads to the formation of secondary amines. However, the reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts cbijournal.comchemrevise.org. To achieve mono-alkylation, a large excess of the primary amine is typically used cbijournal.com.

The initial reaction is: R-X + H₂N-CH(CH₃)CH₂-piperazine-N-C₂H₅ → R-NH-CH(CH₃)CH₂-piperazine-N-C₂H₅ + HX

Oxidation: Primary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to imines or nitriles, while stronger oxidizing agents can cleave the C-N bond. The presence of the piperazine (B1678402) ring may also influence the oxidation pathway.

Reduction: While the primary amine itself is not typically reduced, it can be formed from the reduction of other functional groups, such as nitro compounds or nitriles. A significant reduction pathway involving the primary amine is the reduction of the corresponding imines (Schiff bases). Imines can be readily reduced to secondary amines using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming C-N bonds organic-chemistry.org.

The general reaction for the reduction of an imine derivative is: R-CH=N-CH(CH₃)CH₂-piperazine-N-C₂H₅ + [H] → R-CH₂-NH-CH(CH₃)CH₂-piperazine-N-C₂H₅

Reactions of the Piperazine Ring

The piperazine ring contains two tertiary amine nitrogens. The nitrogen atom bearing the ethyl group is already substituted. The other nitrogen atom, which is part of the linkage to the propanamine side chain, can also participate in reactions. However, the primary amine is generally more reactive towards electrophiles. Under certain conditions, the tertiary amine in the piperazine ring can undergo further reactions.

The tertiary amine nitrogen within the piperazine ring can undergo alkylation and acylation, though it is generally less reactive than the primary amine.

Alkylation: Reaction with an alkyl halide can lead to the formation of a quaternary ammonium salt. This reaction converts the tertiary amine into a positively charged quaternary ammonium group.

The reaction is: R-X + this compound → [R-N⁺(CH₂CH₂)₂(N(C₂H₅))CH₂CH(CH₃)NH₂] X⁻

Acylation: While less common for tertiary amines, under forcing conditions or with highly reactive acylating agents, the tertiary nitrogen of the piperazine ring could potentially be acylated. However, the primary amine is the preferred site of acylation.

Ring Modifications and Derivatization Strategies

The chemical structure of this compound offers multiple sites for chemical modification and derivatization, primarily centered around the nucleophilic nitrogen atoms of the piperazine ring and the primary amine group. These modifications are instrumental in modulating the compound's physicochemical properties and for the synthesis of new chemical entities.

The piperazine ring, a common scaffold in medicinal chemistry, is susceptible to a variety of transformations. mdpi.com While direct C-H functionalization of the piperazine ring has seen significant advances, allowing for the introduction of substituents on the carbon atoms, derivatization at the nitrogen positions remains more common. mdpi.com In the case of this compound, the tertiary amine within the ring is already substituted with an ethyl group. Further alkylation at this site to form a quaternary ammonium salt is possible but would require harsh conditions and could lead to a mixture of products. libretexts.org

A more common strategy for modifying the piperazine ring involves reactions that cleave the ring, often starting from activated derivatives like N-acyl or N-sulfonyl piperazines. However, a more direct approach for creating diversity from the this compound scaffold would be to focus on derivatization of the primary amine and modifications of the existing N-ethyl group.

Derivatization strategies for the primary amine are numerous and well-established in organic synthesis. The primary amine is a potent nucleophile and can readily undergo a variety of chemical transformations. wikipedia.org

Acylation: The primary amine can be acylated using acid chlorides, anhydrides, or esters to form amides. libretexts.orgncert.nic.in This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. ncert.nic.in The resulting amides are generally more stable and less basic than the parent amine.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. wikipedia.orglibretexts.org This transformation is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

Alkylation: The primary amine can be alkylated with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts. ncert.nic.inchemistrystudent.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation. nih.gov

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is reversible and is often used to protect the amine group or to form new C-N bonds. libretexts.org

Derivatization for Analytical Purposes: The primary amine can be derivatized to enhance its detectability in analytical techniques such as HPLC. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride react with the amine to form highly fluorescent or UV-active derivatives. researchgate.net

The following table summarizes some potential derivatization strategies for the primary amine of this compound:

| Reagent Class | Functional Group Formed | General Reaction Conditions |

| Acid Chlorides/Anhydrides | Amide | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Sulfonyl Chlorides | Sulfonamide | Alkaline conditions |

| Alkyl Halides | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Often leads to a mixture of products |

| Aldehydes/Ketones | Imine (Schiff Base) | Mildly acidic conditions |

| Isocyanates/Isothiocyanates | Urea/Thiourea | Typically neat or in an inert solvent |

Formation of Salts and Co-crystals

The presence of two basic nitrogen atoms in this compound, the primary amine and the tertiary amine within the piperazine ring, makes it an ideal candidate for the formation of salts and co-crystals. These solid-state forms can significantly alter the physicochemical properties of the parent compound, including its solubility, melting point, and stability.

Salt Formation:

As a basic compound, this compound will react with acids to form the corresponding ammonium salts. wikipedia.org The primary amine is generally more basic than the tertiary amine in the piperazine ring, and thus would be the primary site of protonation. However, with a sufficiently strong acid or in the presence of excess acid, both nitrogen atoms can be protonated to form a di-acid salt. The formation of salts is an exothermic reaction. noaa.gov

Common acids used for pharmaceutical salt formation include hydrochloric acid, sulfuric acid, phosphoric acid, and various organic acids such as citric acid, tartaric acid, and maleic acid. google.com For instance, piperazine itself is often prepared as its citrate or adipate salt for pharmaceutical applications. wikipedia.org The choice of the counter-ion can have a profound impact on the properties of the resulting salt.

The general reaction for the formation of a mono-acid salt is as follows:

Co-crystal Formation:

Co-crystallization has emerged as a valuable technique in crystal engineering to modify the properties of active pharmaceutical ingredients (APIs). researchgate.net Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, most commonly hydrogen bonds. mdpi.com

The this compound molecule has both hydrogen bond donors (the primary amine) and acceptors (the nitrogen atoms of the piperazine ring), making it an excellent candidate for co-crystal formation. A co-former molecule, which is a compound that can participate in hydrogen bonding, is chosen to co-crystallize with the target compound. Common co-formers include carboxylic acids, amides, and other compounds with hydrogen bond donor and/or acceptor functionalities. mdpi.com

The design of co-crystals often relies on the concept of supramolecular synthons, which are predictable and robust hydrogen bonding patterns. For example, the primary amine of this compound could form a classic R22(8) hydrogen bond motif with a carboxylic acid co-former.

The formation of co-crystals can be achieved through various methods, including:

Solvent Evaporation: The compound and the co-former are dissolved in a common solvent, and the solvent is slowly evaporated to induce co-crystallization. mdpi.com

Grinding (Mechanochemistry): The compound and the co-former are ground together, sometimes with a small amount of solvent (liquid-assisted grinding), to induce the formation of the co-crystal. mdpi.com

Slurry Crystallization: The compound and co-former are stirred in a solvent in which they have limited solubility, allowing for the gradual formation of the more stable co-crystal.

The following table provides examples of potential co-formers for this compound and the likely supramolecular synthons that would be formed.

| Co-former Class | Example Co-former | Potential Supramolecular Synthon |

| Carboxylic Acids | Benzoic Acid | Amine-Carboxylic Acid (R22(8)) |

| Amides | Nicotinamide | Amine-Amide |

| Phenols | Resveratrol | Amine-Phenol |

The successful formation of a co-crystal needs to be confirmed by analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. mdpi.com

Applications As a Synthetic Building Block and Ligand in Coordination Chemistry

Use as an Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(4-Ethylpiperazin-1-yl)propan-1-amine, possessing both a nucleophilic primary amine and a tertiary amine, makes it a highly useful building block in organic synthesis. The primary amine group can readily undergo a variety of chemical transformations, allowing for the introduction of the ethylpiperazine moiety into larger, more complex molecules. This is particularly relevant in the field of medicinal chemistry, where the piperazine (B1678402) scaffold is a common feature in many biologically active compounds. nih.gov

The synthesis of various derivatives can be achieved through standard amine chemistry. For instance, the primary amine can react with electrophiles such as acyl chlorides, anhydrides, or alkyl halides to form amides or secondary amines, respectively. These reactions are fundamental in building peptide linkages or extending carbon chains. Furthermore, the primary amine can participate in reductive amination reactions with aldehydes and ketones to yield secondary or tertiary amines, providing a pathway to a diverse range of molecular structures. youtube.comyoutube.com

An illustrative synthetic route involving a piperazine derivative is the N-alkylation of a piperazine with a suitable electrophile to construct a more complex molecule. For example, the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester is achieved by the N-alkylation of 4-(4-chlorophenyl)piperazine. researchgate.netmdpi.com Similarly, this compound can be employed in analogous multi-step syntheses to generate novel compounds with potential therapeutic applications.

Exploration as a Ligand in Metal Coordination Complexes

The presence of three nitrogen atoms with available lone pairs of electrons makes this compound an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can donate their electron pairs to a central metal ion, forming stable coordination complexes. The coordination chemistry of piperazine and its derivatives has been a subject of considerable interest due to the diverse structural and functional properties of the resulting metal complexes. rsc.orgresearchgate.net These complexes have found applications in catalysis, materials science, and as potential therapeutic agents. rsc.orgresearchgate.net

This compound can act as a multidentate ligand, meaning it can bind to a metal ion through more than one donor atom. The primary amine and the adjacent piperazine nitrogen are suitably positioned to form a stable five-membered chelate ring with a metal ion. Chelation, the formation of two or more coordinate bonds between a multidentate ligand and a single central metal atom, results in enhanced thermodynamic stability of the complex compared to coordination with monodentate ligands.

This compound can exhibit different denticities depending on the reaction conditions and the nature of the metal ion. It can act as a bidentate ligand, coordinating through the primary amine nitrogen and one of the piperazine nitrogens. It is also possible for it to act as a bridging ligand, where the different nitrogen atoms coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. acs.org

Table 1: Potential Donor Atoms and Chelation Modes

| Donor Atom | Type | Potential Coordination |

|---|---|---|

| N (primary amine) | Primary Amine | Monodentate or part of a chelate ring |

| N1 (piperazine) | Tertiary Amine | Monodentate or part of a chelate ring |

Commonly observed coordination geometries for metal complexes with piperazine-based ligands include tetrahedral, square planar, and octahedral. The specific geometry is determined by the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the ligand and any co-ligands present. For instance, in complexes of group 12 metals with a similar piperazine-containing ligand, distorted tetrahedral and octahedral geometries have been observed. nih.gov

Table 2: Expected Coordination Geometries with Different Metal Ions

| Metal Ion | Typical Coordination Number | Expected Geometry |

|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

The synthesis of metal complexes with this compound can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product. For example, the synthesis of piperazine-containing macrocyclic complexes with transition metals has been reported to proceed in methanolic or ethanolic solutions. nih.gov

Advanced Analytical Methodologies for Purity and Elucidation

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the purification and analysis of "2-(4-Ethylpiperazin-1-yl)propan-1-amine". Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this piperazine (B1678402) derivative.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For a basic compound like "this compound", reverse-phase HPLC is a common approach. The method's parameters must be carefully optimized to achieve good peak shape and resolution from potential impurities. The basic nature of the amine groups can lead to peak tailing on standard silica-based columns; this is often mitigated by using a mobile phase with a low pH or by employing specialized columns designed for amine analysis.

A representative HPLC method for the analysis of "this compound" is detailed in the table below. The use of an acidic modifier like formic acid helps to protonate the amine functional groups, which improves peak symmetry and retention on a C18 column.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) |

Gas chromatography is a powerful technique for separating volatile compounds. Amines, particularly primary amines, can be challenging to analyze by GC due to their high polarity and tendency to interact with active sites in the GC system, leading to poor peak shape and potential sample loss. labrulez.com To overcome these issues, specialized base-deactivated columns are often employed. labrulez.com Coupling GC with a Mass Spectrometry (MS) detector provides both separation and structural information, making it a valuable tool for purity assessment and impurity identification.

The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For "this compound", characteristic fragments would be expected from the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a common fragmentation pathway for amines. docbrown.info

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Hyphenated Techniques for Complex Mixture Analysis and Structure Elucidation

Hyphenated techniques, which combine two or more analytical methods, are essential for analyzing complex mixtures and for definitive structure elucidation. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful for this purpose.

LC-MS/MS provides high sensitivity and selectivity, making it an ideal technique for detecting and identifying trace-level impurities or metabolites. nih.gov In this method, the HPLC system separates the components of the sample, which are then introduced into the mass spectrometer. nih.gov An electrospray ionization (ESI) source is typically used for polar compounds like amines, as it generates protonated molecular ions [M+H]⁺ with minimal fragmentation.

In the tandem mass spectrometer, the [M+H]⁺ ion of "this compound" (m/z 186.19) can be selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic product ions. The resulting fragmentation pattern provides detailed structural information. For instance, cleavage of the ethyl group from the piperazine nitrogen or fragmentation of the propanamine side chain would produce predictable product ions, helping to confirm the compound's identity.

Table 3: Predicted LC-MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| Precursor Ion [M+H]⁺ | 186.2 | Protonated molecule |

| Product Ion 1 | 157.2 | Loss of an ethyl group (-C₂H₅) |

| Product Ion 2 | 113.1 | Cleavage yielding the ethylpiperazine cation |

| Product Ion 3 | 86.1 | Piperazine ring fragment |

| Product Ion 4 | 74.1 | Cleavage yielding the propanamine fragment |

Quantitative Analysis Methods

Beyond chromatographic techniques, other methods can be employed for the quantitative analysis of "this compound", particularly for determining the purity of the bulk substance.

Titration : As a compound with two basic nitrogen centers, "this compound" can be quantified by acid-base titration. Non-aqueous titration is often preferred for organic bases. A solution of the compound in a suitable non-aqueous solvent, such as glacial acetic acid, can be titrated with a standardized solution of a strong acid, like perchloric acid. The endpoint can be determined potentiometrically or with a visual indicator. This method provides an accurate measure of the total base content and is a valuable tool for assessing the purity of the active substance.

Spectrophotometry : Direct UV-Vis spectrophotometry is not ideal for quantifying "this compound" as the molecule lacks a significant chromophore, resulting in low molar absorptivity in the UV-Vis range. However, quantitative analysis could be achieved indirectly. This involves reacting the amine with a derivatizing agent that introduces a chromophore into the molecule. helsinki.fi For example, reaction with a reagent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) would yield a derivative with strong UV absorbance, which could then be quantified using a spectrophotometer or, more commonly, by HPLC with UV detection. helsinki.fi This approach is particularly useful for quantifying low concentrations of the amine.

Potential Roles in Green Chemistry and Sustainable Synthesis

Development of Environmentally Benign Synthetic Routes

One of the most effective strategies in green synthesis is reductive amination . This method is a cornerstone for amine synthesis due to its high atom economy, as the primary byproduct is water. mdpi.com A potential green route to 2-(4-Ethylpiperazin-1-yl)propan-1-amine could involve the direct reductive amination of 1-(4-ethylpiperazin-1-yl)propan-2-one with ammonia (B1221849) over a heterogeneous catalyst. This approach avoids the use of stoichiometric reducing agents and simplifies product purification.

Recent advancements have highlighted the use of photoredox catalysis as a sustainable method for chemical synthesis. mdpi.com These reactions can often be performed under mild conditions and can enable novel, more direct synthetic pathways, potentially reducing the number of steps required. mdpi.com While specific applications to this target molecule are not extensively documented, the principles of C-H functionalization via photoredox catalysis suggest a future direction for creating similar piperazine (B1678402) derivatives with higher efficiency and less waste. mdpi.com

Comparing a hypothetical traditional route with a potential greener alternative illustrates the benefits of applying green chemistry principles. The E-factor (Environmental factor), which measures the kilograms of waste generated per kilogram of product, is a key metric in this assessment. nih.gov Pharmaceutical manufacturing often has high E-factors, largely due to solvent usage and multi-step syntheses. nih.govnih.gov

Table 1: Comparison of Hypothetical Synthetic Routes

| Parameter | Traditional Route (e.g., Multi-step with Stoichiometric Reagents) | Greener Route (e.g., One-Pot Reductive Amination) |

|---|---|---|

| Key Transformation | N-alkylation using a halo-precursor, followed by reduction. | Direct catalytic reductive amination of a ketone precursor. |

| Reagents | Alkyl halides, stoichiometric metal hydride reducing agents. | Ammonia, H₂, heterogeneous catalyst (e.g., Ni, Pd, Pt). mdpi.com |

| Byproducts | Metal salts, organic waste. | Water. mdpi.com |

| Atom Economy | Lower | Higher |

| Estimated E-Factor | High (>>25) | Lower (<10) |

| Process Steps | Multiple, with intermediate isolation. | Fewer, potentially a one-pot reaction. nih.gov |

Solvent Selection and Optimization for Reduced Environmental Impact

Solvents constitute a significant portion of the material used in chemical production, often accounting for the majority of the process mass and contributing heavily to the environmental impact. nih.gov The selection of solvents is therefore a critical aspect of green chemistry. The ideal "green" reaction would use no solvent at all; however, when a solvent is necessary, the choice must be guided by safety, environmental, and health criteria. nih.govnih.gov

Several pharmaceutical companies have developed solvent selection guides that rank common solvents based on their environmental, health, and safety (EHS) profiles. whiterose.ac.ukresearchgate.net These guides generally categorize solvents as "preferred," "usable," or "undesirable." researchgate.net Undesirable solvents include those with high toxicity (e.g., benzene, chloroform), environmental persistence, or safety hazards. whiterose.ac.uk

For the synthesis of this compound, optimizing solvent selection would involve replacing hazardous solvents often used in traditional amine synthesis (such as dichloromethane, DMF, or NMP) with greener alternatives. whiterose.ac.ukresearchgate.net

Table 2: Solvent Selection Guide for Amine Synthesis

| Solvent Class | Undesirable Solvents | Usable Alternatives | Preferred/Greener Options |

|---|---|---|---|

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | - | - |

| Dipolar Aprotic | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP) | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) | - |

| Ethers | Diethyl ether, 1,4-Dioxane, Tetrahydrofuran (THF) | tert-Butyl methyl ether (TBME) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) nih.gov |

| Hydrocarbons | Hexane(s), Benzene | Heptane, Toluene | - |

| Alcohols | Methanol | Ethanol, Isopropanol (IPA) | 1-Butanol, 2-Butanol |

| Bio-based | - | - | Ethanol, Cyrene, Glycerol, 2-MeTHF researchgate.net |

Catalytic Applications Utilizing the Amine/Piperazine Moiety

The structure of this compound, containing a primary amine, a tertiary amine, and the piperazine ring, makes it a candidate for applications in catalysis. The nitrogen atoms can act as hydrogen bond donors/acceptors, Brønsted bases, or ligands for metal centers, which are key functionalities in many catalytic cycles. mdpi.com

Organocatalysis: The primary and tertiary amine sites within the molecule can function as basic catalysts. Primary amines are known to catalyze reactions such as Knoevenagel condensations and Michael additions, often through the formation of enamine or iminium ion intermediates. The presence of two distinct basic centers could lead to cooperative effects or allow for its use in a range of pH environments.

Ligand in Metal-Catalyzed Reactions: Piperazine derivatives are widely used as ligands in transition-metal catalysis. researchgate.net The two nitrogen atoms of the piperazine ring can chelate to a metal center, forming a stable complex that can facilitate a variety of transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The specific structure of this compound offers multiple potential binding modes, which could be exploited to tune the reactivity and selectivity of a metal catalyst. The development of catalysts from readily available, non-toxic materials is a core principle of green chemistry.

Table 3: Potential Catalytic Roles of this compound

| Type of Catalysis | Potential Role of Compound | Active Moiety | Example Reaction Types |

|---|---|---|---|

| Organocatalysis | Brønsted Base Catalyst | Primary and/or Tertiary Amine | Knoevenagel Condensation, Michael Addition, Aldol Reaction |

| Metal Catalysis | Bidentate or Monodentate Ligand | Piperazine Nitrogens, Primary Amine Nitrogen | Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination, Hydrogenation |

| Phase Transfer Catalysis | Phase Transfer Agent (as a quaternary ammonium (B1175870) salt derivative) | Quaternized Nitrogen Atoms | Nucleophilic Substitution Reactions |

The exploration of such catalytic applications would represent a value-added use of the molecule, aligning with the green chemistry principle of designing chemicals with intended efficacy while minimizing toxicity and other hazards.

Future Research Directions and Emerging Opportunities

Discovery of Novel Synthetic Pathways for the Compound and its Derivatives

The development of efficient and innovative synthetic routes is fundamental to unlocking the potential of 2-(4-Ethylpiperazin-1-yl)propan-1-amine and its derivatives. While classical methods for N-alkylation of piperazines, such as nucleophilic substitution and reductive amination, provide a foundation, future research could focus on more advanced and sustainable methodologies. mdpi.com

One promising avenue is the exploration of catalytic amination reactions. nih.gov Palladium-catalyzed Buchwald-Hartwig amination, for instance, has proven effective for the synthesis of N-arylpiperazines and could potentially be adapted for N-alkylation with high efficiency and selectivity. mdpi.com Furthermore, the use of photoredox catalysis for C-H functionalization of piperazines represents a cutting-edge approach that could lead to novel derivatives with unique properties. mdpi.com

Table 1: Potential Novel Synthetic Pathways

| Pathway | Description | Potential Advantages |

| Catalytic Amination | Use of transition metal catalysts (e.g., Palladium) to facilitate the N-alkylation of the piperazine (B1678402) ring. nih.gov | High efficiency, selectivity, and applicability to a broad range of substrates. |

| Photoredox Catalysis | Utilization of light-absorbing catalysts to initiate radical-based C-H functionalization reactions on the piperazine core. mdpi.com | Access to novel chemical space and the ability to form previously inaccessible derivatives. |

| One-Pot Synthesis | Combining multiple reaction steps into a single process without isolating intermediates. | Increased efficiency, reduced waste, and lower production costs. |

| Stereoselective Synthesis | Employment of chiral catalysts or auxiliaries to produce specific stereoisomers of the target compound. | Access to enantiomerically pure compounds for pharmacological and materials science applications. |

Comprehensive Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics governing the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic protocols. Future research should aim to elucidate the intricate details of the reaction pathways involved in both established and novel synthetic methods.

For instance, in the context of nucleophilic substitution reactions for N-alkylation, kinetic studies could determine the rate constants for the formation of the desired product versus potential side products. nih.govfishersci.co.uk This information would be invaluable for optimizing reaction conditions to maximize yield and purity. Advanced spectroscopic techniques, such as in-situ NMR, could be employed to monitor reaction progress in real-time and identify transient intermediates, providing deeper mechanistic insights. nih.gov

Furthermore, computational modeling can play a pivotal role in complementing experimental studies. Density Functional Theory (DFT) calculations can be used to map out reaction energy profiles, identify transition states, and predict the most favorable reaction pathways. tandfonline.com This synergistic approach of experimental and computational investigation will undoubtedly accelerate the understanding and optimization of synthetic routes to this compound and its analogs.

Advanced Materials Science Applications (e.g., Polymerization Initiators, Material Modifiers)

The unique structural features of this compound, namely the presence of multiple amine functionalities, make it an intriguing candidate for various applications in materials science. The piperazine moiety is known to be incorporated into various polymers, imparting specific properties such as antimicrobial activity. rsc.orgnih.gov

One potential application is as a polymerization initiator . The amine groups can initiate the ring-opening polymerization of certain monomers, leading to the formation of polymers with a piperazine-containing end-group. This could be a route to novel materials with tailored properties. For example, piperazine-containing difunctional organolithium initiators have been used for the living anionic polymerization of isoprene. elsevierpure.com

Moreover, this compound could serve as a material modifier . Its incorporation into existing polymer matrices could enhance properties such as thermal stability, flame retardancy, or adhesion. The presence of the piperazine ring can also be exploited to create hydrogels or other cross-linked materials with potential applications in biomedical devices and tissue engineering. ontosight.ai The ability of piperazine derivatives to act as building blocks for metal-organic frameworks (MOFs) also opens up possibilities for creating porous materials with applications in gas storage and catalysis. rsc.org

Table 2: Potential Materials Science Applications

| Application | Description | Potential Outcome |

| Polymerization Initiator | The amine groups can initiate polymerization reactions. elsevierpure.com | Creation of novel polymers with piperazine end-groups, leading to materials with unique properties. |

| Material Modifier | Incorporation into existing polymer matrices to alter their properties. | Enhanced thermal stability, flame retardancy, or antimicrobial properties of materials. rsc.org |